molecular formula C28H16 B093501 Dibenzo[h,rst]pentaphene CAS No. 192-47-2

Dibenzo[h,rst]pentaphene

Cat. No.: B093501
CAS No.: 192-47-2
M. Wt: 352.4 g/mol
InChI Key: LMNAZSSKDBUVFA-UHFFFAOYSA-N
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Description

Dibenzo[h,rst]pentaphene is a polycyclic aromatic hydrocarbon with the molecular formula C28H16. It is characterized by its ortho- and peri-fused polycyclic arene structure, which consists of multiple benzene rings fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzo[h,rst]pentaphene can be synthesized through various methods, including on-surface synthesis and gas-phase theoretical studies. One common approach involves the use of 8,8′-dibromo-5,5′-bibenzo[rst]pentaphene as a precursor. This precursor undergoes cyclodehydrogenation to form the desired polycyclic aromatic hydrocarbon .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves high-temperature conditions and specialized catalysts to facilitate the formation of the polycyclic structure. The process may also require purification steps to isolate the compound from by-products.

Chemical Reactions Analysis

Types of Reactions: Dibenzo[h,rst]pentaphene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen atoms to the compound, often resulting in the formation of quinones or other oxygenated derivatives.

    Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of reduced polycyclic aromatic hydrocarbons.

    Substitution: This reaction involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction typically occurs under acidic or basic conditions.

    Reduction: Common reagents include hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides. The reaction conditions vary depending on the desired substitution product.

Major Products Formed:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Reduced polycyclic aromatic hydrocarbons.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

Dibenzo[h,rst]pentaphene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dibenzo[h,rst]pentaphene involves its interaction with cellular pathways and molecular targets. As a polycyclic aromatic hydrocarbon, it can undergo metabolic activation to form reactive intermediates, such as diol epoxides. These intermediates can bind to DNA and other cellular macromolecules, leading to mutagenic and carcinogenic effects . The compound’s ability to disrupt endocrine functions is also attributed to its interaction with hormone receptors and signaling pathways .

Comparison with Similar Compounds

Dibenzo[h,rst]pentaphene is unique among polycyclic aromatic hydrocarbons due to its specific molecular structure and properties. Similar compounds include:

  • Dibenzo[a,h]anthracene
  • Dibenzo[a,l]pyrene
  • Pentaphene
  • Pentacene
  • Pyranthrene

Properties

IUPAC Name

heptacyclo[14.10.2.02,7.08,28.010,15.019,27.020,25]octacosa-1(26),2,4,6,8,10,12,14,16(28),17,19(27),20,22,24-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-21-11-5-6-12-22(21)26-16-18-8-2-4-10-20(18)24-14-13-23(19)27(25)28(24)26/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNAZSSKDBUVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC=C5C6=CC7=CC=CC=C7C(=C64)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074831
Record name Dibenzo[h,rst]pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192-47-2
Record name Dibenzo[h,rst]pentaphene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenzo(h,rst)pentaphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[h,rst]pentaphene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIBENZO(H,RST)PENTAPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO4PC996HF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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